![molecular formula C16H15ClN2O3 B5909980 N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as CMMD or Compound 1, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the oncogenic activity of c-Myc, which is frequently deregulated in various types of cancer. Inhibition of this interaction has been shown to have potent anti-tumor effects in preclinical studies.
作用機序
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the disruption of the protein-protein interaction between c-Myc and Max. This interaction is mediated by a specific domain in c-Myc, called the bHLHZip domain, which binds to a corresponding domain in Max. N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide binds to the bHLHZip domain of c-Myc and prevents its interaction with Max, thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide have been studied in preclinical models of cancer. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits the proliferation and survival of cancer cells, induces apoptosis, and reduces the expression of c-Myc target genes. In vivo studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits tumor growth, reduces tumor angiogenesis, and increases tumor cell apoptosis.
実験室実験の利点と制限
The advantages of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for lab experiments include its high specificity and potency for inhibiting the c-Myc/Max interaction, its relatively low toxicity, and its ability to inhibit multiple types of cancer. The limitations of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential for off-target effects, which may require the use of appropriate controls.
将来の方向性
There are several future directions for the development of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide as a therapeutic agent for cancer. These include:
1. Optimization of the synthesis method to improve the yield and purity of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
2. Development of more soluble and bioavailable analogs of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in preclinical models and in humans.
4. Investigation of the potential synergy of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide with other anti-cancer agents.
5. Identification of biomarkers for predicting the response of tumors to N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
6. Development of companion diagnostics for selecting patients who are likely to benefit from N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
7. Investigation of the potential use of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for the treatment of other diseases, such as inflammatory and autoimmune disorders, which are also associated with c-Myc dysregulation.
合成法
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been described in a patent application (WO 2016/075710 A1). The method involves the reaction of 4-methoxybenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloro-4-methylbenzoic acid to form the benzoyl chloride intermediate. This intermediate is then reacted with N-(4-aminophenyl) methanesulfonamide to form the final product, N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
科学的研究の応用
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits the interaction between c-Myc and Max with high affinity and specificity. This leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. In vivo studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has potent anti-tumor effects in various types of cancer, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-8-13(14(17)9-10)16(20)22-19-15(18)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHWSJSDQPRSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。